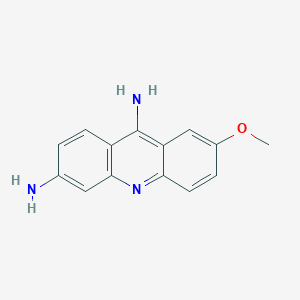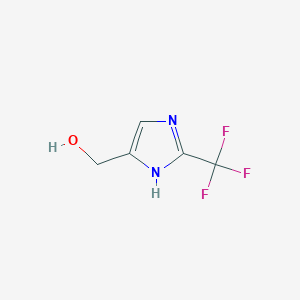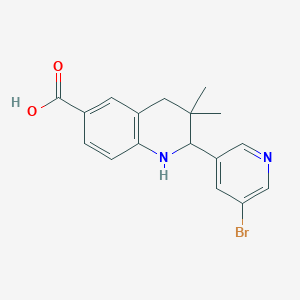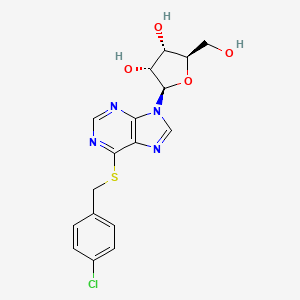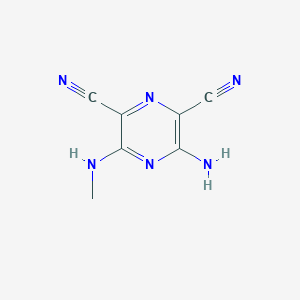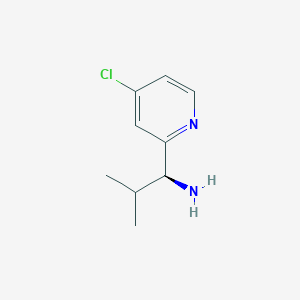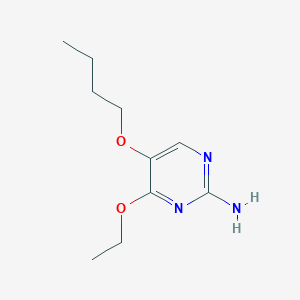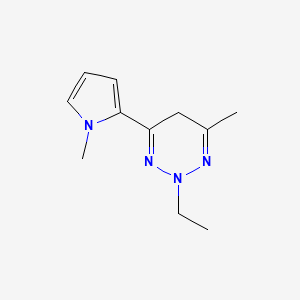
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine is a synthetic organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: A simpler triazine compound with three methyl groups.
2-Ethyl-4,6-dimethyl-1,3,5-triazine: Similar structure but lacks the pyrrole moiety.
1-Methyl-1H-pyrrole-2-carboxaldehyde: Contains the pyrrole group but lacks the triazine ring.
Propriétés
Formule moléculaire |
C11H16N4 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-6-(1-methylpyrrol-2-yl)-5H-triazine |
InChI |
InChI=1S/C11H16N4/c1-4-15-12-9(2)8-10(13-15)11-6-5-7-14(11)3/h5-7H,4,8H2,1-3H3 |
Clé InChI |
GWZCBQQQISDFST-UHFFFAOYSA-N |
SMILES canonique |
CCN1N=C(CC(=N1)C2=CC=CN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)


